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Compound of Interest

Compound Name: DBCO-PEG2-amine

Cat. No.: B8104269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DBCO-PEG2-amine, a bifunctional linker

integral to the fields of bioconjugation, targeted drug delivery, and proteomics. This document

outlines its chemical properties, presents key quantitative data, details experimental protocols

for its use, and visualizes a primary application workflow.

Core Compound Information
DBCO-PEG2-amine is a versatile molecule featuring a dibenzocyclooctyne (DBCO) group and

a primary amine, separated by a two-unit polyethylene glycol (PEG) spacer. The DBCO moiety

enables copper-free click chemistry via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC),

a bioorthogonal reaction that allows for the efficient and specific conjugation of molecules in

aqueous environments without the need for a cytotoxic copper catalyst.[1][2][3] The terminal

primary amine provides a reactive handle for conjugation to molecules containing carboxylic

acids, activated esters (like NHS esters), or other amine-reactive functional groups.[4] The

hydrophilic PEG spacer enhances solubility and reduces steric hindrance.[4]

Table 1: Chemical and Physical Properties of DBCO-PEG2-amine
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Property Value Source(s)

CAS Number 2250216-96-5

Chemical Formula C₂₅H₂₉N₃O₄

Molecular Weight 435.52 g/mol

Purity Typically ≥95%

Solubility DMSO, DMF, DCM

Storage Conditions
Powder: -20°C (long-term); In

solvent: -80°C (months)

Quantitative Data for Experimental Design
Successful bioconjugation relies on understanding the stability of the reagents and the

parameters of the reaction conditions. The following tables summarize key data for planning

experiments with DBCO-containing linkers.

Table 2: Aqueous Stability of DBCO Moiety in a DBCO-PEG-Acid Linker

This data, for the closely related DBCO-NHCO-PEG4-acid, provides a strong indication of the

stability of the DBCO group under various aqueous conditions.
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Buffer pH
Temperature
(°C)

Time (hours)
Remaining
Intact Reagent
(%)

Notes

5.0 25 24 85 - 90%

Potential for slow

acid-mediated

degradation.

7.4 (PBS) 4 48 >95%

Optimal for short-

term storage of

working

solutions.

7.4 (PBS) 25 24 90 - 95%

Good stability for

typical room

temperature

reactions.

7.4 (PBS) 37 24 80 - 85%

Degradation is

accelerated at

higher

temperatures.

8.5 25 24 90 - 95%

Generally stable;

optimal for

amine-coupling

reactions.

(Source: Adapted from Benchchem, 2025)

Table 3: Recommended Reaction Parameters for Bioconjugation
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Parameter
Recommended
Value/Range

Notes Source(s)

Amine Labeling pH 7.0 - 9.0

pH 8.5 is often optimal

for NHS ester

reactions with primary

amines.

Molar Excess (DBCO-

NHS ester to Protein)
10 to 40-fold

This should be

optimized for each

specific protein and

desired degree of

labeling.

Molar Excess (Azide

to DBCO-Protein)
1.5 to 10-fold

Using an excess of

one partner can drive

the click reaction to

completion.

Reaction Time (Amine

Labeling)

1 - 2 hours at RT or

overnight at 4°C

Longer times may be

needed for less

concentrated

samples.

Reaction Time

(SPAAC Click

Reaction)

4 - 12 hours at RT or

overnight at 4°C

Reaction is typically

efficient and can

proceed to high

conversion.

Solvent for Stock

Solutions

Anhydrous DMSO or

DMF

NHS esters are

moisture-sensitive;

prepare stock

solutions immediately

before use.
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Aqueous Buffer

Amine-free (e.g.,

PBS) for NHS ester

reactions. Azide-free

for all DBCO

reactions.

Buffers like Tris or

glycine will compete in

NHS ester reactions.

Sodium azide will

react with the DBCO

group.

Experimental Protocols
DBCO-PEG2-amine is a versatile building block. It can be conjugated to a carboxyl-containing

molecule (e.g., a protein, peptide, or drug) through its amine group, typically after activation of

the carboxyl group to an NHS ester. The resulting DBCO-functionalized molecule can then be

reacted with an azide-containing partner.

Protocol: Two-Step Labeling of a Target Molecule with a
Protein via DBCO-PEG2-amine
This protocol outlines a general strategy for first conjugating DBCO-PEG2-amine to a carboxyl-

containing small molecule (e.g., a drug or fluorophore) and then "clicking" the resulting product

to an azide-modified protein.

Step 1: Activation of Carboxyl Group and Conjugation to DBCO-PEG2-amine

Reagent Preparation:

Dissolve the carboxyl-containing molecule in anhydrous DMF or DMSO.

Dissolve N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or

EDC) in anhydrous DMF or DMSO.

Dissolve DBCO-PEG2-amine in anhydrous DMF or DMSO.

Activation:

In a nitrogen-purged vial, mix the carboxyl-containing molecule with 1.2 equivalents of

NHS and 1.1 equivalents of the carbodiimide.
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Allow the activation reaction to proceed at room temperature for at least 1 hour.

Conjugation:

Add 1.0 equivalent of the DBCO-PEG2-amine solution to the activated molecule solution.

Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

Purification:

Monitor the reaction by LC-MS.

Upon completion, the product can be purified using reverse-phase HPLC.

Step 2: Copper-Free Click Chemistry with Azide-Modified Protein

Reagent Preparation:

Ensure the azide-modified protein is in an azide-free buffer (e.g., PBS, pH 7.4).

Dissolve the purified DBCO-functionalized molecule from Step 1 in a minimal amount of

DMSO.

Click Reaction:

Add a 1.5 to 5-fold molar excess of the DBCO-functionalized molecule to the azide-

modified protein solution. The final concentration of DMSO should ideally be below 10%

(v/v) to maintain protein integrity.

Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C with gentle

mixing.

Purification and Characterization:

Remove the excess unreacted DBCO-molecule using a desalting column (e.g., Sephadex

G-25) or size-exclusion chromatography (SEC).

Characterize the final protein conjugate using SDS-PAGE (which will show a molecular

weight shift), UV-Vis spectroscopy (DBCO has an absorbance around 310 nm), and mass
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spectrometry.

Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The development of Antibody-Drug Conjugates (ADCs) is a primary application for DBCO-PEG

linkers. The following diagram illustrates the general workflow for synthesizing an ADC using

this technology.
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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

The following diagram illustrates the core two-step bioconjugation reaction mechanism

described in the protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b8104269?utm_src=pdf-body-img
https://www.benchchem.com/product/b8104269?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/dbco-nhco-peg2-amine.html
https://www.benchchem.com/pdf/Application_Note_Conjugation_of_DBCO_Functionalized_PEG_to_Amino_Modified_Oligonucleotides.pdf
https://broadpharm.com/protocol_files/dbco_azide_click_chemistry
https://broadpharm.com/product/BP-29733
https://www.benchchem.com/product/b8104269#cas-number-and-chemical-formula-for-dbco-peg2-amine
https://www.benchchem.com/product/b8104269#cas-number-and-chemical-formula-for-dbco-peg2-amine
https://www.benchchem.com/product/b8104269#cas-number-and-chemical-formula-for-dbco-peg2-amine
https://www.benchchem.com/product/b8104269#cas-number-and-chemical-formula-for-dbco-peg2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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